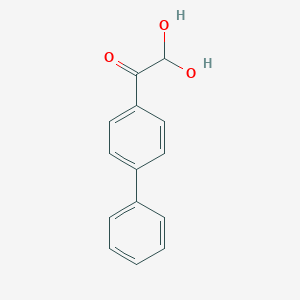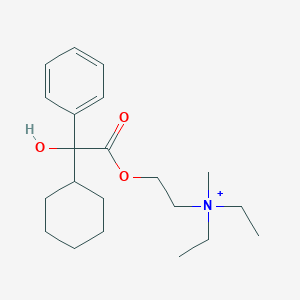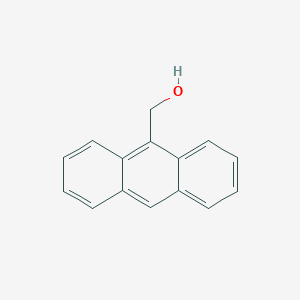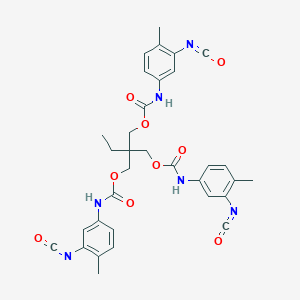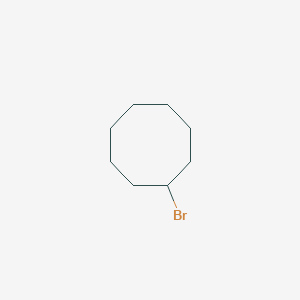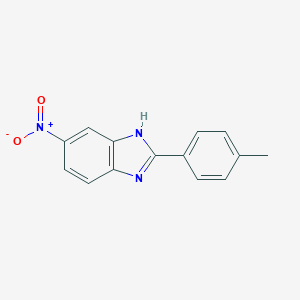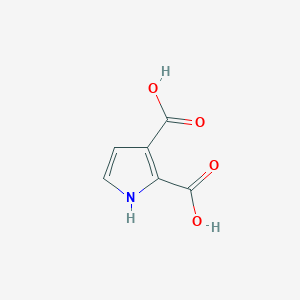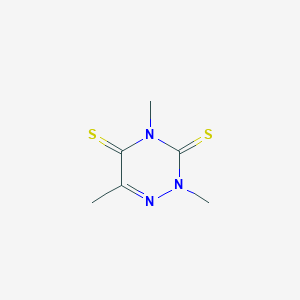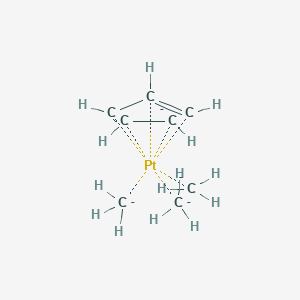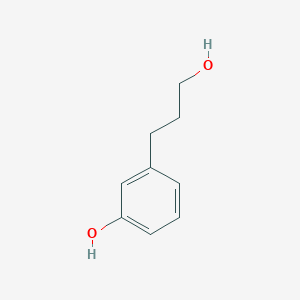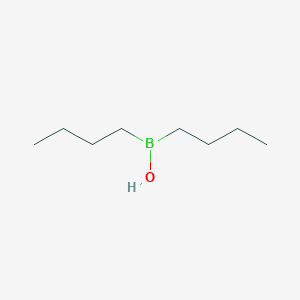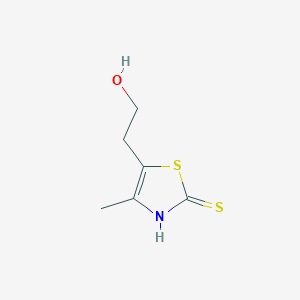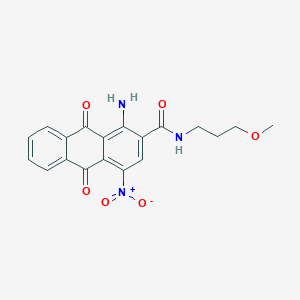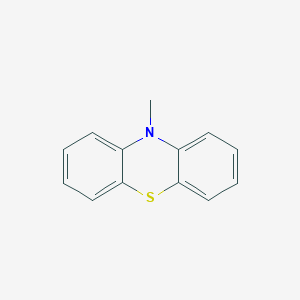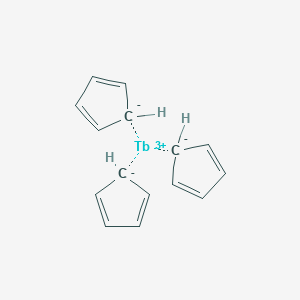
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is notable for its unique magnetic, optical, and electronic properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(eta5-cyclopenta-2,4-dien-1-yl)terbium typically involves the reaction of terbium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as:
TbCl3+3NaC5H5→Tb(C5H5)3+3NaCl
Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling up. The key challenges in industrial production would include maintaining the purity of the product and ensuring the reaction conditions are precisely controlled to avoid side reactions.
化学反応の分析
Types of Reactions: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium oxide.
Reduction: It can be reduced to form lower oxidation state terbium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products:
Oxidation: Terbium oxide (Tb2O3)
Reduction: Lower oxidation state terbium compounds
Substitution: Various substituted terbium complexes
科学的研究の応用
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with unique magnetic and electronic properties.
作用機序
The mechanism by which tris(eta5-cyclopenta-2,4-dien-1-yl)terbium exerts its effects is primarily through its interaction with molecular targets via its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic reactions. The compound’s unique electronic structure allows it to participate in redox reactions, making it a versatile reagent in chemical transformations.
類似化合物との比較
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
- Tris(eta5-cyclopenta-2,4-dien-1-yl)cerium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)neodymium
Comparison: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium is unique among its counterparts due to its specific magnetic and luminescent properties.
特性
CAS番号 |
1272-25-9 |
|---|---|
分子式 |
C15H15Tb |
分子量 |
354.20 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;terbium(3+) |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChIキー |
WFRJBVQIASPUDD-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tb+3] |
正規SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Tb+3] |
Key on ui other cas no. |
1272-25-9 |
ピクトグラム |
Flammable |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


